
1-(2,4-Dichlorophenoxy)-3-(ethyl(2-morpholinoethyl)amino)-2-propanol dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2,4-Dichlorophenoxy)-3-(ethyl(2-morpholinoethyl)amino)-2-propanol dihydrochloride is a synthetic organic compound It is characterized by the presence of a dichlorophenoxy group, a morpholinoethyl group, and a propanol backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,4-Dichlorophenoxy)-3-(ethyl(2-morpholinoethyl)amino)-2-propanol dihydrochloride typically involves multiple steps:
Formation of the Dichlorophenoxy Intermediate: The starting material, 2,4-dichlorophenol, is reacted with an appropriate halogenated compound to form the dichlorophenoxy intermediate.
Introduction of the Morpholinoethyl Group: The intermediate is then reacted with an ethylamine derivative containing a morpholine ring under controlled conditions to introduce the morpholinoethyl group.
Formation of the Propanol Backbone: The final step involves the reaction of the intermediate with a propanol derivative to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This may include the use of catalysts, specific solvents, and controlled reaction conditions to ensure efficient production.
Análisis De Reacciones Químicas
Types of Reactions
1-(2,4-Dichlorophenoxy)-3-(ethyl(2-morpholinoethyl)amino)-2-propanol dihydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: The dichlorophenoxy group can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may result in the replacement of the dichlorophenoxy group with other functional groups.
Aplicaciones Científicas De Investigación
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for potential therapeutic effects or as a lead compound for drug development.
Industry: Utilized in the production of specialized chemicals or materials.
Mecanismo De Acción
The mechanism of action of 1-(2,4-Dichlorophenoxy)-3-(ethyl(2-morpholinoethyl)amino)-2-propanol dihydrochloride involves its interaction with specific molecular targets. These may include enzymes, receptors, or other biomolecules. The compound’s effects are mediated through pathways that involve binding to these targets and modulating their activity.
Comparación Con Compuestos Similares
Similar Compounds
1-(2,4-Dichlorophenoxy)-3-(ethylamino)-2-propanol: Lacks the morpholinoethyl group.
1-(2,4-Dichlorophenoxy)-3-(morpholinoethyl)amino)-2-propanol: Similar structure but different substituents.
Uniqueness
1-(2,4-Dichlorophenoxy)-3-(ethyl(2-morpholinoethyl)amino)-2-propanol dihydrochloride is unique due to the presence of both the dichlorophenoxy and morpholinoethyl groups, which may confer distinct chemical and biological properties compared to similar compounds.
Propiedades
Número CAS |
22820-28-6 |
|---|---|
Fórmula molecular |
C17H28Cl4N2O3 |
Peso molecular |
450.2 g/mol |
Nombre IUPAC |
1-(2,4-dichlorophenoxy)-3-[ethyl(2-morpholin-4-ylethyl)amino]propan-2-ol;dihydrochloride |
InChI |
InChI=1S/C17H26Cl2N2O3.2ClH/c1-2-20(5-6-21-7-9-23-10-8-21)12-15(22)13-24-17-4-3-14(18)11-16(17)19;;/h3-4,11,15,22H,2,5-10,12-13H2,1H3;2*1H |
Clave InChI |
KUIDOEMERXCOHQ-UHFFFAOYSA-N |
SMILES canónico |
CCN(CCN1CCOCC1)CC(COC2=C(C=C(C=C2)Cl)Cl)O.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


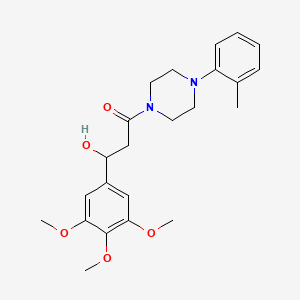
![Spiro[cyclopropane-2,9'-fluorene]-1-carboxylic acid](/img/structure/B14709179.png)
![3-Oxabicyclo[4.2.0]octane-2,4-dione](/img/structure/B14709187.png)
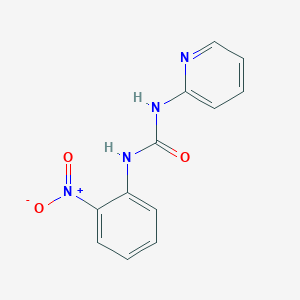
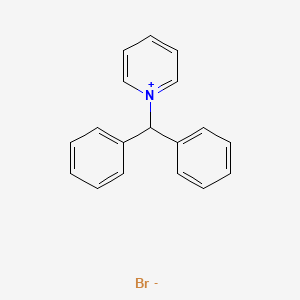
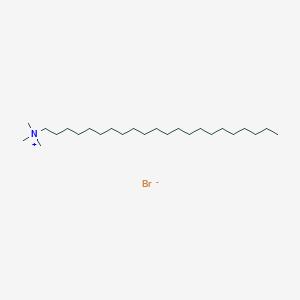
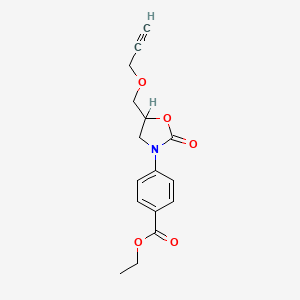
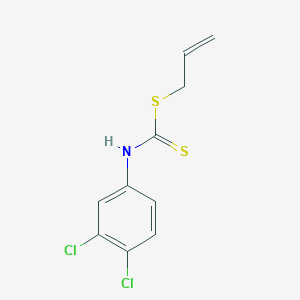
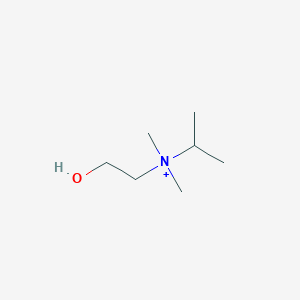
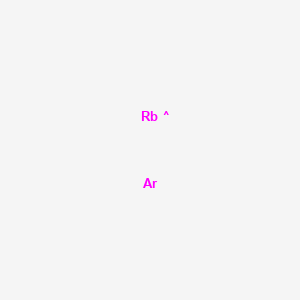
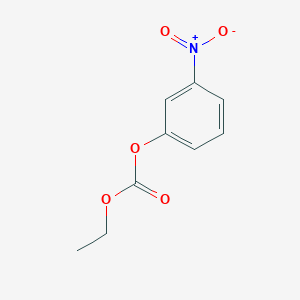
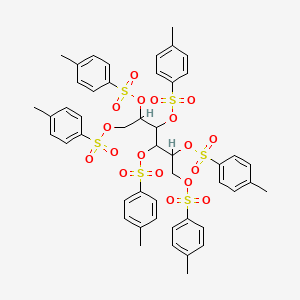
![1-[2,4-Dihydroxy-3,5-bis(3-methylbut-2-enyl)phenyl]ethanone](/img/structure/B14709255.png)

